molecular formula C10H13BrN4O B12910674 6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 142744-43-2

6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12910674
CAS No.: 142744-43-2
M. Wt: 285.14 g/mol
InChI Key: RDNGINVLZBBXRS-UHFFFAOYSA-N
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Description

6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods allow for the formation of the imidazo[1,2-a]pyrazine scaffold, which is essential for the compound’s biological activity. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways . It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar compounds to 6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine include other imidazo[1,2-a]pyrazines and pyrrolopyrazines These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity

Properties

CAS No.

142744-43-2

Molecular Formula

C10H13BrN4O

Molecular Weight

285.14 g/mol

IUPAC Name

6-bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C10H13BrN4O/c1-3-16-6-7-4-15-5-8(11)14-9(12-2)10(15)13-7/h4-5H,3,6H2,1-2H3,(H,12,14)

InChI Key

RDNGINVLZBBXRS-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN2C=C(N=C(C2=N1)NC)Br

Origin of Product

United States

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